3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1021126-76-0
Cat. No.: VC5251042
Molecular Formula: C25H23N3O5
Molecular Weight: 445.475
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021126-76-0 |
|---|---|
| Molecular Formula | C25H23N3O5 |
| Molecular Weight | 445.475 |
| IUPAC Name | 3-[(4-methylphenyl)methyl]-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C25H23N3O5/c1-16-6-8-17(9-7-16)15-28-23(31)25(26-24(28)32)10-12-27(13-11-25)21(29)19-14-18-4-2-3-5-20(18)33-22(19)30/h2-9,14H,10-13,15H2,1H3,(H,26,32) |
| Standard InChI Key | HSSAURRAPCYFQR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)NC2=O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione systematically describes its architecture:
-
Spirocyclic core: A 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, featuring a six-membered piperidine ring fused to a five-membered hydantoin moiety via a spiro junction at carbon-4 .
-
Substituents:
The molecular formula is C26H23N3O5, with a molecular weight of 457.48 g/mol. The spiro configuration imposes steric constraints that influence both reactivity and biological interactions, while the electron-withdrawing carbonyl groups enhance hydrogen-bonding potential .
Synthesis and Manufacturing
Core Synthesis: Strecker Reaction
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is synthesized via a Strecker reaction between cyanohydrins and ammonium carbonate, yielding spiroconnected N-alkoxyalkylpiperidine hydantoins . This method achieves moderate yields (60–75%) under mild conditions, with ultrasound irradiation often employed to accelerate cyclization .
Coumarin-3-Carbonyl Incorporation
The 2-oxo-2H-chromene-3-carbonyl moiety is introduced through a Knoevenagel condensation between Meldrum’s acid and 2-hydroxybenzaldehyde derivatives, facilitated by bio-based catalysts like tomato juice under sonication . This green chemistry approach achieves >99% yield for coumarin-3-carboxylic acid precursors, which are subsequently activated for acylation .
Final Assembly
The 4-methylbenzyl and coumarin-carbonyl groups are appended via nucleophilic acyl substitution and alkylation, respectively. Key steps include:
-
N-Alkylation: Reaction of the spiro core’s secondary amine with 4-methylbenzyl chloride in DMF at 80°C .
-
Acylation: Coupling the coumarin-3-carboxylic acid to the piperidine nitrogen using EDCI/HOBt in dichloromethane .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core synthesis | NH4CO3, H2O, ultrasound, 25°C | 65–75 |
| Coumarin synthesis | Tomato juice, H2O, ultrasound | >99 |
| Final functionalization | EDCI/HOBt, DCM, RT | 82 |
Biological Activity and Mechanisms
Myelostimulatory Effects
In cyclophosphamide-induced myelodepressive murine models, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrated significant hematopoiesis enhancement . Specifically:
-
Lymphocyte regeneration: 1.8-fold increase vs. controls (p < 0.01) .
-
Granulocyte recovery: 67% acceleration in bone marrow repopulation .
The 4-methylbenzyl and coumarin-carbonyl groups likely enhance bioavailability and target affinity, though exact structure-activity relationships remain under investigation .
Putative Targets
-
G-CSF Receptor: Analogous spirohydantoins modulate granulocyte colony-stimulating factor pathways .
-
HDAC Inhibition: Coumarin derivatives exhibit histone deacetylase inhibitory activity, potentially synergizing with hydantoin’s epigenetic effects .
Table 2: Pharmacological Profile
Physicochemical Properties
Table 3: Key Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 457.48 g/mol | HRMS |
| Melting Point | 218–220°C (dec.) | DSC |
| Solubility (H2O) | <0.1 mg/mL | Shake flask |
| LogD (pH 7.4) | 1.9 | HPLC |
| pKa | 3.1 (hydantoin NH), 9.8 (amine) | Potentiometric |
The limited aqueous solubility necessitates formulation strategies like nanosuspensions or prodrug approaches for oral delivery .
Future Directions
-
Synthetic Optimization: Explore continuous-flow systems to improve acylation yields .
-
Target Deconvolution: CRISPR-Cas9 screens to identify novel molecular targets.
-
Formulation Development: Lipid-based carriers to enhance oral absorption.
-
Therapeutic Expansion: Evaluate anti-inflammatory and neuroprotective potentials via in silico docking .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume